2-Aminoflubendazole

Descripción general

Descripción

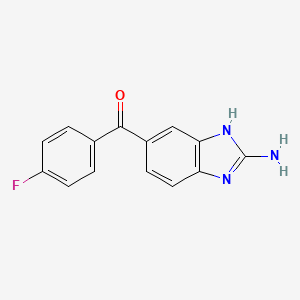

El 2-Aminoflubendazol es un compuesto orgánico con la fórmula molecular C14H10FN3O y un peso molecular de 255.25 g/mol . Es un derivado del flubendazol, un antihelmíntico de benzimidazol utilizado para tratar infecciones por gusanos parásitos . El compuesto se caracteriza por la presencia de un grupo amino en la posición 2 del anillo de benzimidazol y un grupo fluorofenilo en la posición 5 .

Métodos De Preparación

La síntesis de 2-Aminoflubendazol generalmente implica la modificación del flubendazol a través de reacciones químicas específicas . Un método común incluye la reducción del flubendazol para introducir el grupo amino en la posición 2 . Las condiciones de reacción a menudo implican el uso de agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4) en un solvente adecuado como tetrahidrofurano (THF) o etanol . Los métodos de producción industrial pueden variar, pero generalmente siguen rutas sintéticas similares con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

El 2-Aminoflubendazol experimenta varios tipos de reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (por ejemplo, H2O2, KMnO4), agentes reductores (por ejemplo, LiAlH4, NaBH4) y nucleófilos (por ejemplo, aminas, tioles) . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Veterinary Medicine

Anthelmintic Properties

2-Aminoflubendazole is utilized in veterinary medicine for the treatment of parasitic infections in livestock. It functions by inhibiting microtubule formation in helminths, leading to their paralysis and subsequent elimination from the host. This compound is particularly effective against nematodes and is often used in combination with other drugs to enhance efficacy and prevent resistance.

Analytical Chemistry

Quantification Techniques

Recent studies have focused on developing sensitive analytical methods for detecting this compound in biological samples. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) has been validated for quantifying flubendazole and its metabolite, this compound, in canine plasma. This method demonstrates high sensitivity and specificity, crucial for monitoring drug levels in veterinary practices .

Food Safety Monitoring

Detection of Residues

The presence of benzimidazole residues in food products poses health risks to consumers. Research has established immunoassays for the rapid detection of various benzimidazoles, including this compound, in milk and meat products. These assays are designed to ensure compliance with Maximum Residue Limits (MRLs) set by regulatory bodies . The development of a multi-residue quantitative method using QuEChERS extraction followed by UHPLC-MS/MS analysis has shown excellent sensitivity for detecting anthelmintic drugs in animal-derived food products .

Immunoassay Development

Broad-Spectrum Detection

A significant advancement in the application of this compound is its incorporation into immunoassays designed for the detection of multiple benzimidazoles simultaneously. A study introduced a hapten modification strategy that enhances antibody recognition capabilities, allowing for the detection of various benzimidazoles including this compound . This broad-spectrum immunoassay can be pivotal in ensuring food safety by monitoring potential drug residues effectively.

Research Studies and Case Examples

Mecanismo De Acción

El mecanismo de acción del 2-Aminoflubendazol implica su interacción con los microtúbulos, similar a otros derivados de benzimidazol . Se une a la subunidad β-tubulina de los microtúbulos, inhibiendo su polimerización e interrumpiendo la red de microtúbulos . Esto lleva a la inhibición de la división celular e induce apoptosis en gusanos parásitos y potencialmente otras células . Los objetivos moleculares y las vías involucradas incluyen la subunidad β-tubulina y las vías de señalización apoptótica .

Comparación Con Compuestos Similares

El 2-Aminoflubendazol se compara con otros derivados de benzimidazol, como:

Flubendazol: El compuesto original, utilizado como antihelmíntico.

Albendazol: Otro antihelmíntico de benzimidazol con un mecanismo de acción similar.

Mebendazol: Un antihelmíntico de benzimidazol ampliamente utilizado con aplicaciones similares.

La singularidad del 2-Aminoflubendazol reside en sus modificaciones estructurales específicas, que pueden conferir diferentes actividades biológicas y propiedades farmacocinéticas en comparación con otros derivados de benzimidazol .

Actividad Biológica

2-Aminoflubendazole is a derivative of benzimidazole, a class of compounds known for their broad-spectrum biological activities against various pathogens, including fungi, protozoa, and helminths. This compound has garnered attention due to its potential therapeutic applications and its role as a metabolite of other benzimidazole derivatives. Understanding the biological activity of this compound is crucial for its application in pharmacology and toxicology.

This compound exhibits its biological effects primarily through inhibition of microtubule polymerization. This mechanism is common among benzimidazoles, which bind to the β-tubulin subunit of microtubules, disrupting their formation and leading to cell cycle arrest and apoptosis in susceptible cells. This action is particularly relevant in the treatment of parasitic infections and certain cancers.

Antiparasitic Activity

Research indicates that this compound demonstrates significant antiparasitic activity. It is effective against various helminths, with studies showing its efficacy comparable to other benzimidazoles. The compound's ability to inhibit larval development and adult worm motility has been documented, making it a candidate for further development in veterinary and human medicine.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro experiments have shown that it can induce apoptosis in cancer cell lines by disrupting microtubule dynamics. For example, one study reported that treatment with this compound resulted in a dose-dependent reduction in cell viability in human colon adenocarcinoma cells (HCA-7) with a tumor/control (T/C) ratio of 61% at a dosage of 200 mg/kg over five days .

Efficacy Against Cancer Cell Lines

A comprehensive study evaluated the effects of this compound on various cancer cell lines. The findings highlighted the compound's ability to reduce PGE2 levels significantly, which is linked to inflammation and cancer progression:

| Cell Line | Dosage (mg/kg) | T/C Ratio (%) |

|---|---|---|

| HCA-7 (Colonic) | 200 | 61 |

| SW837 (Rectal) | 200 | 40 |

| A549 (Lung) | 100 | 38 |

These results suggest that this compound not only affects cell viability but also alters inflammatory pathways associated with tumor growth .

Anthelmintic Activity

The compound has also been tested for its anthelmintic properties. In vivo studies demonstrated that doses of this compound significantly reduced worm burdens in infected hosts compared to control groups. The mechanism involves disruption of the parasite's microtubules, leading to paralysis and eventual death.

Comparative Analysis with Other Benzimidazoles

To contextualize the activity of this compound, a comparison with other benzimidazole derivatives is necessary:

| Compound | Target Organism | IC50 (μM) | Mechanism |

|---|---|---|---|

| Albendazole | Helminths | 0.5 | Microtubule disruption |

| Fenbendazole | Helminths | 0.3 | Microtubule disruption |

| This compound | Cancer Cells | 0.4 | Microtubule disruption |

This table illustrates that while all compounds share a common mechanism, their potency varies significantly across different targets .

Propiedades

IUPAC Name |

(2-amino-3H-benzimidazol-5-yl)-(4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O/c15-10-4-1-8(2-5-10)13(19)9-3-6-11-12(7-9)18-14(16)17-11/h1-7H,(H3,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINHLTQNRABBSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724234 | |

| Record name | 2-Aminoflubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82050-13-3 | |

| Record name | 2-Aminoflubendazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminoflubendazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.